molecular formula C20H21ClN2O2 B2796681 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide CAS No. 2034415-88-6

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Cat. No.: B2796681
CAS No.: 2034415-88-6
M. Wt: 356.85
InChI Key: LZSNHEDIXUUCAC-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 3-chlorophenyl group at the third carbon of the propane chain. The amide nitrogen is linked to a 2-hydroxyethyl group substituted with a 1-methylindole moiety. The hydroxy group enhances solubility, while the methyl group on the indole may reduce metabolic degradation.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-23-13-17(16-7-2-3-8-18(16)23)19(24)12-22-20(25)10-9-14-5-4-6-15(21)11-14/h2-8,11,13,19,24H,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNHEDIXUUCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide, also known as a synthetic organic compound, features a complex structure that includes a chlorophenyl group, an indole moiety, and a hydroxyethyl chain. The molecular formula is C20H21ClN2O2C_{20}H_{21}ClN_{2}O_{2}, with a molecular weight of 356.85 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action typically involves modulation of protein activity through binding interactions, which can lead to various pharmacological effects. Specific studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting that this compound may share similar therapeutic potentials .

Pharmacological Effects

Research has shown that the compound may exhibit the following biological activities:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including MCF7 and A549, indicating a possible role in cancer therapeutics.
  • Anti-inflammatory Effects : Compounds with similar indole structures have been documented to possess anti-inflammatory properties, which may be relevant for this compound as well.

Case Studies and Research Findings

A review of literature reveals several studies focusing on compounds related to 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide that highlight its potential applications:

  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of related compounds on cancer cell lines, reporting IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM for different derivatives .
    • Another investigation found that certain indole derivatives exhibited significant antiproliferative activity against HepG-2 cells with IC50 values as low as 0.71 µM .
  • Mechanistic Studies :
    • Research into the mechanism of action has suggested that these compounds may inhibit key signaling pathways involved in cancer progression, such as the ERK signaling pathway .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamideLacks indole moietyLimited anticancer activity
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamideContains phenyl instead of indoleModerate anti-inflammatory effects

The presence of the indole moiety in 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is believed to enhance its biological activity compared to structurally similar compounds lacking this feature.

Scientific Research Applications

Anticancer Activity

Indole derivatives, including the compound , have shown promising anticancer properties. Research indicates that indole-based compounds can inhibit various cancer cell lines by targeting specific biological pathways.

Case Study:
A study evaluated the anticancer activity of several indole derivatives, including those similar to 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide. The results demonstrated significant inhibition of cell proliferation in several cancer types, particularly in breast and lung cancer cell lines, with IC50 values indicating potent activity (values often below 10 µM) .

Inhibition of Tubulin Polymerization

The compound has been investigated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer therapy as it disrupts mitotic spindle formation.

Data Table: Tubulin Polymerization Inhibition

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0Huh7 (liver)
Compound B0.011MGC-803 (gastric)
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamideTBDTBD

The specific IC50 for the compound is yet to be established but is expected to be competitive with existing tubulin inhibitors .

Neuroprotective Effects

Recent studies have indicated that certain indole derivatives exhibit neuroprotective effects. The mechanism involves modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Study:
In vitro studies demonstrated that compounds similar to 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

Indole derivatives are also noted for their anti-inflammatory activities. The compound may interact with inflammatory mediators and pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity

CompoundInhibition (%)Model Used
Compound A75%RAW264.7 macrophages
Compound B68%LPS-induced inflammation
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamideTBDTBD

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Aryl Group Indole Substituents Amide Side Chain Key Features Reference
Target Compound 3-Chlorophenyl 1-Methyl 2-Hydroxyethyl Enhanced solubility, potential receptor binding -
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide 3-Chlorophenyl H Ethyl Simpler structure, lower solubility
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 2-Fluoro-biphenyl H Ethyl Increased hydrophobicity, possible COX-2 inhibition
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen-2-yl - Phenethyl Naproxen hybrid, anti-inflammatory activity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-Isobutylphenyl - Phenethyl Ibuprofen derivative, COX inhibition
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide 4-Chlorobenzoyl 3-Methyl, 5-methoxy Methylsulfonyl Indomethacin analog, selective COX inhibition

Functional Implications of Substituents

  • Aryl Group :

    • The 3-chlorophenyl group in the target compound provides electronegativity for receptor binding, while biphenyl () or naphthalene () groups enhance hydrophobicity for membrane penetration.
    • Methoxy or isobutyl substituents () mimic NSAID structures, suggesting anti-inflammatory applications.
  • Indole Modifications :

    • The 1-methyl group on the indole in the target compound likely reduces oxidative metabolism compared to unsubstituted indoles ().
    • 5-Methoxy and 3-methyl groups in indomethacin analogs () improve selectivity for cyclooxygenase (COX) isoforms.
  • Amide Side Chain :

    • The 2-hydroxyethyl group in the target compound increases solubility via hydrogen bonding, whereas phenethyl () or sulfonamide () chains alter pharmacokinetics and target affinity.

Research Findings and Data

  • Solubility and Bioavailability: The hydroxy group in the target compound may improve oral absorption compared to non-polar analogs ().
  • Receptor Binding : Chlorine’s electronegativity enhances binding to aromatic residue-rich targets (e.g., 5-HT receptors) compared to fluorine or methoxy substituents .
  • Metabolic Stability : Methylation of the indole nitrogen (target compound) likely reduces CYP450-mediated metabolism relative to unmethylated indoles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Indole functionalization : Alkylation or substitution at the 3-position of 1-methylindole to introduce the hydroxyethyl group via nucleophilic addition .

Amide coupling : Reacting 3-(3-chlorophenyl)propanoic acid derivatives with the functionalized indole-ethylamine intermediate using coupling agents like EDCl/HOBt or DCC in anhydrous conditions .

Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

  • Key considerations : Optimize solvent polarity (e.g., DMF for coupling), temperature control (0–25°C for stability), and inert atmosphere to prevent oxidation of sensitive groups .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., indole NH at δ 10–11 ppm, chlorophenyl protons at δ 7.2–7.5 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~413.5) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
    • Data interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Derivatives with indole and chlorophenyl motifs show MIC values of 2–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition .
  • Anti-inflammatory potential : In vitro assays (e.g., COX-2 inhibition) indicate IC50_{50} values in the low micromolar range, attributed to the indole moiety’s interaction with catalytic sites .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) reveal selective toxicity (IC50_{50} > 50 µM), suggesting therapeutic windows for further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • SAR strategies :

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to modulate target binding .
  • Indole modification : Introduce substituents at the 5-position of indole to enhance hydrophobic interactions with protein pockets .
    • Data analysis : Compare IC50_{50} values across derivatives using ANOVA to identify statistically significant improvements (p < 0.05) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • X-ray diffraction : Single-crystal X-ray analysis with SHELXL for refinement (R-factor < 0.05) to determine bond angles, torsional strain, and hydrogen-bonding networks .
  • Challenges : Low crystal yield due to flexible hydroxyethyl group; use slow vapor diffusion (e.g., hexane/ethyl acetate) for crystallization .

Q. How should researchers address contradictions in biological activity data across studies?

  • Root-cause analysis :

Purity verification : Reanalyze batches via HPLC to rule out impurities (>98% purity required) .

Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Target selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Q. What in silico tools can predict ADMET properties for this compound?

  • Computational models :

  • SwissADME : Predicts Lipinski’s rule compliance (e.g., molecular weight < 500, LogP ~3.2) and bioavailability .
  • AutoDock Vina : Docking simulations with protein targets (e.g., COX-2 PDB: 5KIR) to estimate binding affinities (ΔG < -8 kcal/mol) .
  • ProTox-II : Flags potential hepatotoxicity (e.g., similarity to known toxicophores) .

Q. What experimental designs are recommended for assessing in vivo toxicity?

  • In vivo models :

  • Acute toxicity : OECD 423 guidelines using rodent models (dose range: 50–2000 mg/kg) .
  • Subchronic studies : 28-day repeated dosing with histopathological analysis of liver/kidney .
    • Biomarkers : Monitor serum ALT/AST (liver function) and BUN/creatinine (renal function) .

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